2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate
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Overview
Description
2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate is a chemical compound with the molecular formula C23H23ClN2O5 and a molecular weight of 442.9 g/mol . It is known for its high affinity as a dopamine D4 receptor ligand . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate involves multiple steps. The starting materials typically include dibenzoxepin derivatives and 4-methylpiperazine. The reaction conditions often require the presence of a chlorinating agent to introduce the chlorine atom at the 2-position of the dibenzoxepin ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted dibenzoxepin derivatives .
Scientific Research Applications
2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate is widely used in scientific research due to its high affinity for dopamine D4 receptors . Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate involves its interaction with dopamine D4 receptors. By binding to these receptors, the compound modulates neurotransmitter activity, which can influence various physiological and neurological processes . The molecular targets and pathways involved include the dopaminergic signaling pathway, which plays a crucial role in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate can be compared with other dopamine receptor ligands, such as:
Clozapine: An atypical antipsychotic with affinity for multiple dopamine receptor subtypes.
Haloperidol: A typical antipsychotic primarily targeting dopamine D2 receptors.
Risperidone: Another atypical antipsychotic with a broad receptor binding profile.
The uniqueness of this compound lies in its high specificity for dopamine D4 receptors, making it a valuable tool for studying the role of these receptors in various biological and medical contexts .
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OOHVXDUNWCMZCI-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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